2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine
Overview
Description
2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine is a chemical compound with the molecular formula C7H4F2N2O4 and a molecular weight of 218.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state and a melting point of 140-141°C .
Preparation Methods
The synthesis of 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine typically involves the nitration of 2,2-difluoro-1,3-benzodioxole followed by amination. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position . The subsequent amination step involves the use of ammonia or an amine derivative under suitable conditions to replace the nitro group with an amino group . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Chemical Reactions Analysis
2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong base can lead to the substitution of fluorine with hydroxyl groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions . In biology, it is used in proteomics research to study protein interactions and functions . The compound’s unique structure and reactivity make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to changes in cellular functions and processes, making the compound useful for studying various biological pathways .
Comparison with Similar Compounds
2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine can be compared with other similar compounds such as:
2,2-Difluoro-6-nitrobenzo[d][1,3]dioxol-5-amine: This compound has a similar structure but may differ in its reactivity and applications.
2,2-Difluoro-1,3-benzodioxole: This compound lacks the nitro and amino groups, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzodioxole ring, which confer distinct reactivity and applications in research .
Properties
IUPAC Name |
2,2-difluoro-6-nitro-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c8-7(9)14-5-1-3(10)4(11(12)13)2-6(5)15-7/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFLIJPFCURIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578136 | |
Record name | 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-86-6 | |
Record name | 2,2-Difluoro-6-nitro-1,3-benzodioxol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1644-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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